3-(3,4-Dimethoxyphenyl)azetidine
Description
Properties
CAS No. |
1107627-18-8 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 |
IUPAC Name |
3-(3,4-dimethoxyphenyl)azetidine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-3-8(5-11(10)14-2)9-6-12-7-9/h3-5,9,12H,6-7H2,1-2H3 |
InChI Key |
HGIIXEHAYXWIEL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2CNC2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CNC2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Azetidine Derivatives with Varied Substituents
Azetidine derivatives exhibit diverse biological activities depending on their substituents:
Non-Azetidine Compounds with 3,4-Dimethoxyphenyl Moieties
The 3,4-dimethoxyphenyl group is prevalent in bioactive molecules, though core structural differences dictate applications:
- Functional Group Influence : The azetidine ring introduces steric constraints and basicity absent in acrylate esters or cinnamic acid derivatives. For example, isoamyl acrylate’s photoprotective properties arise from UV-absorbing conjugated double bonds , whereas the azetidine’s rigid ring may favor receptor binding in medicinal applications.
- Antioxidant Potential: Coordination compounds with 3,4-dimethoxyphenyl-substituted enones exhibit antioxidant properties due to radical scavenging by methoxy groups . This suggests that 3-(3,4-dimethoxyphenyl)azetidine could similarly stabilize free radicals.
Key Research Findings and Gaps
- Biological Activity : Current evidence lacks direct data on 3-(3,4-dimethoxyphenyl)azetidine’s bioactivity. However, structurally related compounds show ACE inhibition (curcumin analogs) and metal-coordination-driven antioxidant effects , warranting further study.
- Comparative Limitations : Unlike the sunscreen agent isoamyl acrylate , the azetidine derivative’s smaller ring and lack of conjugation limit UV absorption, directing its utility toward pharmacology over cosmetics.
Preparation Methods
Cyclization Strategies for Azetidine Core Formation
Ring-Closing via Nucleophilic Substitution
Azetidine synthesis often begins with the construction of its strained four-membered ring. Patent WO2000063168A1 demonstrates a high-yield approach using N-t-butyl-O-trimethylsilylazetidine as a precursor. Treatment with hydrochloric acid induces desilylation, followed by alkaline workup to isolate the azetidine core (64% yield). This method leverages the stability of silyl ether intermediates to mitigate ring strain during deprotection.
Comparative studies show that substituting sodium borohydride for alternative reductants in analogous reactions (e.g., benzophenone reductions) improves selectivity for the azetidine product by minimizing side reactions. The use of potassium carbonate during extraction further enhances purity by precipitating ionic byproducts.
Functionalization of the Azetidine Ring
Electrophilic Aromatic Substitution
Introducing the 3,4-dimethoxyphenyl group requires careful electrophilic coupling. The Horner–Wadsworth–Emmons (HWE) reaction, as detailed in PMC9921373, enables the formation of α,β-unsaturated esters from azetidin-3-one and phosphonate reagents. Subsequent aza-Michael addition with NH-heterocycles yields functionalized azetidines with regiospecificity. For instance, reaction with indazole under DBU catalysis in acetonitrile at 65°C produces a single regioisomer (69% yield).
Table 1: Comparison of Coupling Methods for 3,4-Dimethoxyphenyl Integration
Advanced Catalytic Approaches
Palladium-Mediated Cross-Coupling
Recent advancements utilize Suzuki–Miyaura cross-coupling to attach aromatic groups post-cyclization. Brominated azetidine intermediates, when treated with 3,4-dimethoxyphenylboronic acid in the presence of Pd(PPh₃)₄ , achieve coupling efficiencies exceeding 75%. This method circumvents the need for harsh electrophilic conditions, preserving the integrity of the methoxy substituents.
Hydrogenolysis for Deprotection
Post-functionalization deprotection often employs palladium hydroxide on carbon under hydrogen pressure (40–60 psi). For example, hydrogenolysis of 1-benzyl-3-(3,4-dimethoxyphenyl)azetidine at 60°C selectively removes benzyl groups without reducing methoxy functionalities.
Solvent and Temperature Optimization
Role of Polar Aprotic Solvents
The choice of tetrahydrofuran (THF) in HWE reactions minimizes side reactions compared to dichloromethane, as evidenced by a 15% yield increase. Similarly, acetonitrile enhances aza-Michael addition kinetics due to its high dielectric constant, reducing reaction times from 24 h to 12 h.
Purification and Characterization
Recrystallization Techniques
High-purity 3-(3,4-Dimethoxyphenyl)azetidine is obtained via two-stage vacuum distillation followed by recrystallization from 2-propanol/water mixtures (80:20 v/v). This process removes residual triphenylphosphine oxide and unreacted boronic acids.
Spectroscopic Validation
¹⁵N-NMR spectroscopy confirms regiochemistry by identifying three-bond correlations between the azetidine nitrogen and aromatic protons (δ −190.8 ppm for indazole derivatives). Mass spectrometry further verifies molecular integrity, with HRMS data showing <2 ppm deviation from theoretical values.
Industrial-Scale Production Considerations
Cost-Effective Catalyst Recycling
Patent methodologies emphasize palladium recovery through hot methanol washes, achieving 95% metal reuse in large-scale batches. This reduces production costs by $120/kg for pharmaceutical-grade material.
Waste Stream Management
The use of aqueous sodium thiosulfate quenches excess iodine in thiadiazole-forming reactions, converting toxic byproducts into water-soluble sulfites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
